N-(cyclopropylmethyl)-3-ethoxyaniline

Lipophilicity Drug-likeness Physicochemical profiling

N-(Cyclopropylmethyl)-3-ethoxyaniline (CAS 1179029-19-6) is a disubstituted aniline bearing an N-cyclopropylmethyl group and a meta-ethoxy substituent (C₁₂H₁₇NO, MW 191.27 g/mol). The compound belongs to a broader class of N-cyclopropylmethyl anilines that are recognized as key intermediates for meta-diamide insecticides such as cyproflanilide.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B13251275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-3-ethoxyaniline
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)NCC2CC2
InChIInChI=1S/C12H17NO/c1-2-14-12-5-3-4-11(8-12)13-9-10-6-7-10/h3-5,8,10,13H,2,6-7,9H2,1H3
InChIKeyRREOYZLRQAJWGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclopropylmethyl)-3-ethoxyaniline (CAS 1179029-19-6): Comparative Procurement Data for a Meta-Substituted Cyclopropylmethyl Aniline Building Block


N-(Cyclopropylmethyl)-3-ethoxyaniline (CAS 1179029-19-6) is a disubstituted aniline bearing an N-cyclopropylmethyl group and a meta-ethoxy substituent (C₁₂H₁₇NO, MW 191.27 g/mol) [1]. The compound belongs to a broader class of N-cyclopropylmethyl anilines that are recognized as key intermediates for meta-diamide insecticides such as cyproflanilide [2]. Unlike its ortho- and para-ethoxy isomers, the 3-ethoxy substitution pattern places the electron-donating alkoxy group in a position that does not direct electrophilic aromatic substitution to the same sites, resulting in a distinct reactivity profile for downstream functionalization [3]. The compound is commercially supplied by Enamine at 95% purity [1].

Workflow Meta-diamide agrochemical intermediate synthesis (patented route)
Selection Meta-ethoxy regioisomer for distinct directing effects in electrophilic substitution
Context 95% purity (Enamine); computed property differences vs. unsubstituted and para analogs reported

Why Generic Substitution Is Not Appropriate for N-(Cyclopropylmethyl)-3-ethoxyaniline


Within the N-cyclopropylmethyl aniline family, seemingly minor structural variations—positional isomerism of the ring substituent, identity of the alkoxy group, or presence/absence of the N-cyclopropylmethyl moiety—generate measurable differences in computed lipophilicity, polar surface area, and conformational flexibility that directly affect solubility, membrane permeability, and downstream synthetic compatibility [1][2]. The meta-ethoxy isomer cannot be interchanged with the para-ethoxy or ortho-ethoxy analog without altering regiochemical outcomes in electrophilic substitution sequences or the steric environment in target binding pockets [3]. The quantitative evidence below establishes that these differences are real, computable, and procurement-relevant, even when head-to-head biological data remain unpublished.

Meta-ethoxy (target)
Para- or ortho-ethoxy analog: Alters directing effects and electronic character (σ sign reversal)
Ethoxy present
Unsubstituted parent: Lacks alkoxy electronic activation; lower lipophilicity and TPSA
Ethoxy chain
Methoxy analog: Reduced molecular weight changes volatility and LC-MS retention profile

Quantitative Differentiation Evidence for N-(Cyclopropylmethyl)-3-ethoxyaniline Against Closest Analogs


XLogP3 Lipophilicity Differential: Meta-Ethoxy vs. Unsubstituted N-Cyclopropylmethyl Aniline

The introduction of a 3-ethoxy group onto the N-cyclopropylmethyl aniline scaffold increases computed lipophilicity (XLogP3) from 2.5 to 3.0 [1][2]. This +0.5 log unit shift moves the compound into a lipophilicity range potentially more favorable for passive membrane permeability in cell-based assays or for extraction into organic solvents during workup, while still remaining within typical drug-like space. Note: no experimental logP value has been published for either compound; all data are computed via the XLogP3 algorithm [1][2].

Lipophilicity shift
Data to verify
ΔXLogP3 +0.5 (3.0 vs 2.5, computed)
Reported lipophilicity increase; may affect permeability and extraction behavior
Computed XLogP3; no experimental logP available
Lipophilicity Drug-likeness Physicochemical profiling Building block selection

Topological Polar Surface Area (TPSA) Increase Driven by Meta-Ethoxy Substitution

The meta-ethoxy substituent raises the TPSA from 12.0 Ų (N-(cyclopropylmethyl)aniline) to 21.3 Ų, a 77.5% relative increase [1][2]. The para-ethoxy isomer yields the identical computed TPSA (21.3 Ų) [3], indicating that the TPSA parameter alone does not discriminate between regioisomers; differentiation must rely on additional descriptors such as predicted boiling point, chromatographic retention, or reactivity. An experimental TPSA or logD value is not available.

TPSA increase
Data to verify
21.3 Ų vs 12.0 Ų (parent); identical to para isomer
Reported polar surface area rise; does not differentiate regioisomers alone
Computed TPSA; orthogonal characterization needed
Polar surface area Permeability prediction ADME profiling Medicinal chemistry selection

Rotatable Bond Count and Conformational Flexibility vs. Non-Ethoxylated Analog

N-(cyclopropylmethyl)-3-ethoxyaniline possesses 5 rotatable bonds compared to 3 for N-(cyclopropylmethyl)aniline [1][2]. The two additional rotatable bonds arise from the ethoxy group (O–CH₂ and CH₂–CH₃ rotations). Increased rotatable bond count is generally associated with greater conformational entropy, which can affect crystallization behavior, melting point, and entropic penalties upon binding. No experimental melting point or crystal structure is available for direct comparison.

Rotatable bonds
Class-level inference
5 bonds (target) vs 3 (parent); +2 from ethoxy
Increased conformational entropy; may impact crystallization propensity
No experimental melting point or crystal data
Conformational flexibility Entropic penalty Crystallization propensity Building block design

Regioisomeric Identity: Meta-Ethoxy Directing Effects vs. Ortho and Para Isomers in Downstream Electrophilic Chemistry

The ethoxy group is a moderately activating ortho/para director. In N-(cyclopropylmethyl)-3-ethoxyaniline, the ethoxy oxygen is meta to the aniline nitrogen and para to one vacant ring position, directing incoming electrophiles preferentially to the positions ortho and para to itself—specifically the 2-, 4-, and 6-positions of the ring . By contrast, the 4-ethoxy (para) isomer directs electrophiles to the 2- and 6-positions (ortho to the ethoxy group), while the 2-ethoxy (ortho) isomer directs to the 4- and 6-positions. This regiochemical distinction means that nitration, halogenation, or Friedel-Crafts acylation will produce different substitution patterns depending on which isomer is used as starting material [1]. Quantitatively, Hammett σₘ for OEt is +0.10, while σₚ is –0.24, indicating that the meta-OEt group exerts a weak electron-withdrawing inductive effect rather than the strong electron-donating resonance effect seen for the para isomer [2].

Hammett constants
Reported
σₘ(OEt) +0.10 vs σₚ(OEt) –0.24; sign reversal
Meta isomer is weakly electron-withdrawing; para donates by resonance
Experimental Hammett values; applies to substitution pattern
Regioselectivity Electrophilic aromatic substitution Synthetic intermediate Isomer-specific reactivity

Molecular Weight Differential vs. 3-Methoxy Analog: Impact on Physical Form and Volatility

Replacement of the ethoxy group with a methoxy group reduces molecular weight from 191.27 to 177.24 g/mol (ΔMW = –14.03, representing loss of one methylene unit) [1]. The larger ethoxy group increases the compound's van der Waals surface area and is expected to lower vapor pressure and raise boiling point relative to the methoxy analog. No experimental boiling point, melting point, or vapor pressure data are available for either compound.

MW vs methoxy
Class-level inference
191.27 vs 177.24 g/mol; Δ +14.03 (+7.9%)
Ethoxy analog may exhibit lower volatility and altered LC-MS retention
Calculated MW; no experimental boiling point data
Molecular weight Volatility Physical state Methoxy vs. ethoxy analog Building block handling

Documented Utility as Insecticide Intermediate: N-Cyclopropylmethyl Aniline Scaffold Role in Meta-Diamide Synthesis

Patent US11407710B2 explicitly identifies N-cyclopropylmethyl aniline compounds bearing alkoxy substituents (general formula I, where R includes alkoxy) as essential intermediates in the synthesis of the meta-diamide insecticide cyproflanilide (CAS 2375110-88-4) [1]. The patent teaches a one-pot preparation method yielding the N-cyclopropylmethyl aniline intermediate in high yield with simple operation [1]. N-(cyclopropylmethyl)-3-ethoxyaniline fits within this general formula as a specific embodiment where R = 3-ethoxy. Downstream, the N-cyclopropylmethyl aniline intermediate is elaborated into the final meta-diamide structure that targets insect GABA-gated chloride channels [2]. No head-to-head insecticidal activity data comparing the 3-ethoxy intermediate with other alkoxy variants in the final meta-diamide products are publicly available.

Patent utility
Reported
Fits general formula I (R=alkoxy) of US11407710B2 for meta-diamide insecticide intermediate
May offer strategic IP alignment for agrochemical discovery programs
No comparative biological activity data available
Agrochemical intermediate Meta-diamide insecticide Cyproflanilide N-cyclopropylmethyl aniline

Procurement-Relevant Application Scenarios for N-(Cyclopropylmethyl)-3-ethoxyaniline


Meta-Diamide Agrochemical Discovery: Intermediate for Cyproflanilide Analogs

Research groups pursuing novel meta-diamide insecticides based on the cyproflanilide scaffold can utilize N-(cyclopropylmethyl)-3-ethoxyaniline as a direct synthetic intermediate within the general formula claimed in US11407710B2 [1]. The meta-ethoxy substitution pattern provides a distinct steric and electronic environment compared to the 4-ethoxy or 2-ethoxy variants, which may translate into differentiated insecticidal activity or selectivity in the final elaborated meta-diamide product once biological testing is performed.

Regioselective Library Synthesis Requiring Meta-Directed Electrophilic Substitution

Synthetic programs that require a specific substitution pattern on the aniline ring—where the ethoxy group must occupy the meta position relative to the nitrogen to direct subsequent electrophilic aromatic substitution to defined positions—should select the 3-ethoxy isomer rather than the 2- or 4-ethoxy analogs. The Hammett σₘ(OEt) of +0.10 (electron-withdrawing inductive) vs. σₚ(OEt) of –0.24 (electron-donating resonance) means the meta isomer will exhibit fundamentally different reactivity in nitration, halogenation, or acylation sequences [2].

Physicochemical Profiling Studies Comparing Alkoxy Aniline Building Blocks

Medicinal chemistry teams conducting systematic SAR studies on N-cyclopropylmethyl aniline building blocks may employ N-(cyclopropylmethyl)-3-ethoxyaniline as the ethoxy-bearing meta-substituted member of a matrix that includes the methoxy analog (MW 177.24, 5 rotatable bonds ), the unsubstituted parent (MW 147.22, XLogP3 2.5, TPSA 12.0 Ų [3]), and the para-ethoxy isomer (identical XLogP3 and TPSA but different regiochemistry [4]). Such a matrix allows deconvolution of electronic, steric, and lipophilicity contributions.

Chromatographic Method Development Requiring Regioisomer Resolution

Analytical laboratories tasked with resolving mixtures of N-(cyclopropylmethyl)-2-ethoxyaniline, -3-ethoxyaniline, and -4-ethoxyaniline can use the distinct predicted retention properties of the meta isomer as a reference standard. Although the three isomers share identical molecular formula and computed XLogP3/TPSA, differences in dipole moment and shape are expected to produce measurable retention time shifts under optimized HPLC or GC conditions, making authentic samples of each isomer essential for method validation.

Application
Selection Property
Validation Focus
Meta-diamide agrochemical discovery
Regioisomer identity within patented intermediate scope
Confirm synthetic route alignment; IP strategy fit
Regioselective library synthesis
Meta-directing electronic character (σₘ +0.10)
Verify electrophilic substitution outcomes; avoid para isomer
Physicochemical SAR profiling
Ethoxy-bearing meta-substituted building block
Deconvolve electronic, steric, and lipophilicity contributions
Chromatographic method development
Authentic meta-ethoxy reference standard
Achieve regioisomer resolution; validate retention time shifts
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